molecular formula C14H11FO3 B6397781 5-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid CAS No. 1261955-11-6

5-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid

Cat. No.: B6397781
CAS No.: 1261955-11-6
M. Wt: 246.23 g/mol
InChI Key: CFLZKMRRTPXPFJ-UHFFFAOYSA-N
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Description

5-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid is an organic compound with the molecular formula C14H11FO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom and a hydroxymethyl group

Properties

IUPAC Name

5-fluoro-2-[4-(hydroxymethyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c15-11-5-6-12(13(7-11)14(17)18)10-3-1-9(8-16)2-4-10/h1-7,16H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFLZKMRRTPXPFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=C(C=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70689104
Record name 4-Fluoro-4'-(hydroxymethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261955-11-6
Record name 4-Fluoro-4'-(hydroxymethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzoic acid in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: 5-Fluoro-2-(4-carboxyphenyl)benzoic acid.

    Reduction: 5-Fluoro-2-(4-hydroxymethylphenyl)benzyl alcohol.

    Substitution: 5-Methoxy-2-(4-hydroxymethylphenyl)benzoic acid.

Scientific Research Applications

5-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 5-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes, thereby modulating their activity. The hydroxymethyl group can also participate in hydrogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-methylbenzoic acid: Similar structure but with a methyl group instead of a hydroxymethyl group.

    5-Fluoro-2-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a hydroxymethyl group.

    4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid: Similar structure but with the fluorine atom in a different position.

Uniqueness

5-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid is unique due to the specific positioning of the fluorine and hydroxymethyl groups, which confer distinct chemical and biological properties. The presence of both electron-withdrawing (fluorine) and electron-donating (hydroxymethyl) groups allows for versatile reactivity and interaction with various molecular targets.

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